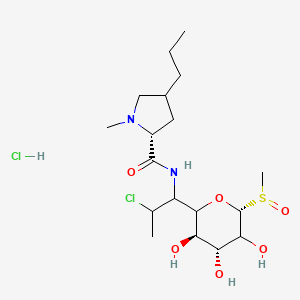

Clindamycin Sulfoxide

Descripción

Propiedades

Número CAS |

22431-46-5 |

|---|---|

Fórmula molecular |

C18H33ClN2O6S |

Peso molecular |

441.0 g/mol |

Nombre IUPAC |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C18H33ClN2O6S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(27-16)28(4)26/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+,28?/m0/s1 |

Clave InChI |

XSLGFIQRVCXUEU-NXMZTFJRSA-N |

SMILES isomérico |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)S(=O)C)O)O)O)[C@H](C)Cl |

SMILES canónico |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)O)O)O)C(C)Cl |

Apariencia |

White to Off-White Solid |

melting_point |

85-88°C |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

7-Chloro-1,6,7,8-tetradeoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-(methylsulfinyl)-L-threo-α-D-galactooctopyranose; 7(S)-Chloro-7-deoxylincomycin Sulfoxide; U 25026A |

Origen del producto |

United States |

Foundational & Exploratory

Clindamycin sulfoxide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for clindamycin (B1669177) sulfoxide (B87167), an active metabolite of the antibiotic clindamycin.

Executive Summary

Clindamycin sulfoxide is the primary active metabolite of clindamycin, formed through S-oxidation, predominantly by the cytochrome P450 isoform CYP3A4.[1][2] While not administered directly as a therapeutic agent, its formation is a key aspect of clindamycin's pharmacokinetics and it possesses its own antimicrobial activity.[1][2][3] This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its biological formation and mechanism of action.

Chemical Structure and Identification

This compound is a derivative of the lincosamide antibiotic clindamycin. The sulfoxide group introduces a chiral center at the sulfur atom, resulting in a mixture of diastereomers.[4]

-

IUPAC Name : (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide[5]

-

Synonyms : U-25026A, 7(S)-Chloro-7-deoxylincomycin sulfoxide[2][3]

-

SMILES : CCC[C@@H]1C--INVALID-LINK--C(=O)N--INVALID-LINK--S(=O)C)O)O)O">C@@H--INVALID-LINK--Cl[3][5]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 440.98 g/mol | [3][6][7] |

| 441.0 g/mol | [2][5] | |

| Exact Mass | 440.1747856 Da | [5] |

| Physical Form | Solid | [2] |

| Off-White Solid | [6] | |

| Melting Point | 85-95 °C | [6] |

| Solubility | Methanol: Slightly soluble | [2] |

| Water: Slightly soluble | [2] | |

| Storage Temperature | 2-8 °C | [8] |

| -20 °C | [6] |

Biological Activity and Mechanism of Action

This compound is recognized as an active metabolite of clindamycin.[1][2] Like its parent compound, it exhibits antibacterial properties by inhibiting bacterial protein synthesis. This is achieved through binding to the 50S ribosomal subunit, which interferes with the translocation steps in protein elongation.[3][9] In vitro studies have demonstrated its efficacy against various bacteria, including P. prevotti, B. fragilis, and C. sordelli, with MIC values of 2, 2, and 1 mg/L, respectively.[1][2]

Metabolic Pathway

Clindamycin is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4, with minor involvement from CYP3A5, to form this compound through S-oxidation.[1][2][9] A minor metabolite, N-desmethyl clindamycin, is also formed.[9]

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented synthesis method which utilizes hydrogen peroxide as the oxidizing agent.[4] This method is designed to be straightforward while minimizing the over-oxidation of clindamycin to clindamycin sulfone.[4]

Materials:

-

Clindamycin

-

30% Aqueous Hydrogen Peroxide Solution

-

Water

-

50 mL Round-bottom flask

-

Ice bath or Water bath (10-50 °C)

-

Stirring apparatus

-

Suction filtration apparatus

-

Vacuum oven

Procedure:

-

Dissolve clindamycin (e.g., 5.1 g) in a 50 mL round-bottom flask with a small amount of water (e.g., 2 mL).

-

Add the aqueous hydrogen peroxide solution (e.g., 4.5 mL of 30% H₂O₂). The molar ratio of clindamycin to hydrogen peroxide should be between 1:2 and 1:6.[4]

-

Agitate the mixture to ensure complete dissolution.

-

Maintain the reaction temperature between 10 °C and 50 °C with stirring. Reaction time will vary from 20 minutes to 2 hours, with shorter times required at higher temperatures.[4]

-

Upon completion of the reaction, add three times the volume of ethanol to the mixture to precipitate the solid product.

-

Collect the solid via suction filtration.

-

Dry the collected solid in a vacuum oven at room temperature to obtain this compound as a white solid. The product will be a mixture of two steric isomers.[4]

Analytical Methodology: LC-MS/MS

For the quantitative analysis of this compound in biological matrices such as plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a commonly employed platform.[10]

General Protocol Outline:

-

Sample Preparation:

-

Protein precipitation of the plasma sample using a solvent like acetonitrile (B52724) or methanol.

-

Centrifugation to separate the precipitated proteins.

-

Collection of the supernatant for analysis.

-

Dilution of the supernatant if necessary.

-

-

Chromatographic Separation (LC):

-

Utilize a C18 reverse-phase column.

-

Employ a gradient elution mobile phase, typically consisting of water with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Detection (MS/MS):

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Monitor specific precursor-to-product ion transitions for both this compound and an appropriate internal standard using Multiple Reaction Monitoring (MRM).

-

This methodology provides the high selectivity and sensitivity required for determining the concentration of metabolites in complex biological samples.[10][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | 22431-46-5 | AC20486 | Biosynth [biosynth.com]

- 4. CN105294786A - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. This compound | C18H33ClN2O6S | CID 11662169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. scbt.com [scbt.com]

- 8. This compound | 22431-46-5 [sigmaaldrich.com]

- 9. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. bioagilytix.com [bioagilytix.com]

- 11. Determination of clindamycin and its metabolite this compound in diverse sewage samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ambiguous Role of a Major Metabolite: A Technical Guide to the Mechanism of Action of Clindamycin Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin (B1669177), a lincosamide antibiotic, is a cornerstone in the treatment of infections caused by anaerobic and Gram-positive bacteria. Its efficacy is well-documented, but the activity of its metabolites is less understood. This technical guide delves into the mechanism of action of its primary metabolite, clindamycin sulfoxide (B87167). While often described as an active metabolite, its role and potency in comparison to the parent drug, clindamycin, warrant a closer examination. This document will synthesize the available data on clindamycin sulfoxide, focusing on its formation, mechanism of action, and in vitro activity, to provide a comprehensive resource for the scientific community.

Metabolic Pathway of Clindamycin to this compound

Clindamycin undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system, to form this compound.[1] This biotransformation is a key aspect of clindamycin's pharmacokinetics.

The S-oxidation of clindamycin is predominantly carried out by the CYP3A4 isoenzyme, with a minor contribution from CYP3A5.[2][1][3] In vitro studies using human liver and intestinal microsomes have confirmed that CYP3A4 is the primary enzyme responsible for the formation of this compound.[1] The reaction involves the addition of an oxygen atom to the sulfur atom of the clindamycin molecule.

Caption: Metabolic conversion of Clindamycin to this compound.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound is considered an active metabolite, and its mechanism of action is understood to be identical to that of the parent compound, clindamycin.[4] The primary target for both molecules is the bacterial ribosome, specifically the 50S subunit.

The binding of clindamycin and its sulfoxide metabolite to the 23S rRNA of the 50S ribosomal subunit interferes with protein synthesis.[2][5][6] This interaction inhibits the peptidyl transferase reaction and disrupts the translocation of the nascent peptide chain from the A-site to the P-site of the ribosome.[4] The overall effect is the cessation of bacterial protein elongation, leading to a bacteriostatic effect.[5] Depending on the concentration of the drug and the susceptibility of the organism, a bactericidal effect may be observed.[5]

Caption: Inhibition of bacterial protein synthesis by this compound.

Quantitative Data: In Vitro Activity

While often termed an "active metabolite," the antimicrobial potency of this compound is less than that of clindamycin. The available in vitro data demonstrates its activity against several anaerobic bacteria.

| Bacterial Species | Minimum Inhibitory Concentration (MIC) (mg/L) |

| Prevotella prevotti | 2 |

| Bacteroides fragilis | 2 |

| Clostridium sordellii | 1 |

| [7][8] |

Experimental Protocols

Detailed experimental protocols specifically for determining the mechanism of action of this compound are not extensively published. However, the methodologies employed would be consistent with standard antimicrobial susceptibility testing and enzyme kinetics assays.

Minimum Inhibitory Concentration (MIC) Determination: The MIC values for this compound were likely determined using standard broth microdilution or agar (B569324) dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI). These protocols involve preparing serial dilutions of the antimicrobial agent in a liquid growth medium or solid agar, respectively. The diluted agent is then inoculated with a standardized suspension of the test organism. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after a defined incubation period.

Ribosomal Binding Assays: To confirm the binding of this compound to the 50S ribosomal subunit, competitive binding assays could be performed. These experiments would involve incubating isolated bacterial ribosomes with a radiolabeled ligand known to bind to the 50S subunit (e.g., radiolabeled erythromycin (B1671065) or clindamycin) in the presence of increasing concentrations of unlabeled this compound. The displacement of the radiolabeled ligand would indicate competitive binding of this compound to the same site.

In Vitro Metabolism Studies: The metabolism of clindamycin to this compound was investigated using in vitro incubations with human liver and intestinal microsomes.[1] The general protocol for such studies involves:

-

Incubating clindamycin with a preparation of microsomes, which contain the cytochrome P450 enzymes.

-

Including necessary cofactors for the enzymatic reaction, such as NADPH.

-

Terminating the reaction at various time points.

-

Analyzing the reaction mixture using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify and quantify the formation of metabolites like this compound.

-

To identify the specific CYP isoenzymes involved, experiments are repeated in the presence of specific chemical inhibitors of different CYP isoenzymes or by using recombinant human CYP enzymes.[1]

Conclusion

This compound is the major metabolite of clindamycin, formed primarily through the action of CYP3A4. While it is considered an active metabolite and shares the same mechanism of action as its parent drug—inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit—its in vitro potency appears to be lower. For researchers and drug development professionals, understanding the metabolic profile of clindamycin and the activity of its metabolites is crucial for a complete picture of its therapeutic effect and potential for drug-drug interactions. Further research is warranted to fully elucidate the clinical significance of this compound's antimicrobial activity.

References

- 1. In vitro metabolism of clindamycin in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. drugs.com [drugs.com]

- 4. This compound | 22431-46-5 | AC20486 | Biosynth [biosynth.com]

- 5. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

In Vitro Antibacterial Activity of Clindamycin Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Clindamycin (B1669177) is a potent lincosamide antibiotic widely used against anaerobic and Gram-positive bacterial infections. In vivo, it is primarily metabolized by hepatic cytochrome P450 enzymes, particularly CYP3A4, into its major metabolite, clindamycin sulfoxide (B87167), and a minor metabolite, N-desmethylclindamycin.[1][2][3][4] Understanding the antibacterial properties of these metabolites is crucial for a comprehensive assessment of clindamycin's overall therapeutic efficacy and pharmacokinetic profile. This technical guide provides an in-depth analysis of the in vitro antibacterial activity of clindamycin sulfoxide, presenting available quantitative data, detailed experimental protocols for its evaluation, and diagrams to illustrate metabolic and experimental workflows. Evidence indicates that this compound is a metabolite with significantly reduced antibacterial activity compared to its parent compound.[5]

Introduction to this compound

This compound is the primary product of the S-oxidation of clindamycin.[6][7][8] This metabolic conversion is a key factor in the drug's pharmacokinetics.[1][2] While the parent drug, clindamycin, is known to be a bacteriostatic agent that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, the intrinsic activity of its metabolites is less characterized.[1][9][10] This guide focuses exclusively on the in vitro antibacterial profile of the sulfoxide metabolite.

Metabolic Pathway and Mechanism of Action

Clindamycin exerts its antibacterial effect by reversibly binding to the 23S RNA component of the 50S ribosomal subunit, thereby inhibiting the translocation step of protein synthesis.[1][2][10] This action prevents the bacteria from producing essential proteins, leading to the cessation of growth and replication. This compound, as a metabolite, is formed post-administration. While it retains the core structure of clindamycin, the oxidation of the sulfur atom significantly impacts its binding affinity to the ribosomal target, thereby affecting its antibacterial potency.

Experimental Protocols for In Vitro Susceptibility Testing

The standard method for determining the in vitro antibacterial activity of a compound is by measuring its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution MIC Assay (Adapted from ISO 20776-1:2019)

-

Preparation of Compound Stock Solution:

-

Prepare a stock solution of this compound (e.g., from Santa Cruz Biotechnology or similar) in sterile deionized water or a suitable solvent to a high concentration (e.g., 800 mg/L).[5]

-

Similarly, prepare a stock solution of the parent compound, clindamycin HCl, for comparison.

-

-

Preparation of Microtiter Plates:

-

Using a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB).[5] The final volume in each well should be 50 µL, covering a clinically relevant concentration range.

-

Include a growth control well (broth only, no drug) and a sterility control well (uninoculated broth).

-

-

Inoculum Preparation:

-

Select bacterial isolates for testing (e.g., clinical strains of Staphylococcus aureus, Bacteroides fragilis).

-

Culture the isolates on an appropriate agar (B569324) medium for 18-24 hours.

-

Prepare a bacterial suspension in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB so that the final inoculum concentration in each well of the microtiter plate will be approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

-

Incubate the plates at 35-37°C for 18-24 hours under appropriate atmospheric conditions (aerobic for staphylococci, anaerobic for B. fragilis).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Quantitative Data on In Vitro Antibacterial Activity

Studies comparing the in vitro activity of clindamycin and its sulfoxide metabolite have demonstrated a marked reduction in the potency of the metabolite. While not entirely inert, this compound is significantly less active than the parent drug against a range of bacteria.

Table 1: Comparative MIC Values of Clindamycin and this compound

| Organism | Compound | MIC (mg/L) | Reference |

|---|---|---|---|

| Prevotella prevotti | This compound | 2 | [6][7][8] |

| Bacteroides fragilis | This compound | 2 | [6][7][8] |

| Clostridium sordellii | this compound | 1 |[6][7][8] |

Note: Data for the parent clindamycin compound against these specific strains under identical experimental conditions is not available in the cited sources, but its MIC is generally well below 1 mg/L for susceptible anaerobes.

A 2023 study provided a direct comparison against Staphylococcus species, clearly illustrating the disparity in activity.

Table 2: MIC Distribution for Clindamycin and its Metabolites against Staphylococcus spp. (n=86, Clindamycin-Susceptible Isolates)

| Compound | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

|---|---|---|

| Clindamycin HCl | 0.125 | 0.25 |

| This compound | >64 | >64 |

| N-desmethylclindamycin | 1 | 2 |

Data adapted from a pre-proof publication assessing clindamycin metabolites against Staphylococcus species.[5]

The data clearly indicates that for clindamycin-susceptible staphylococci, the MIC for this compound is greater than 64 mg/L, a concentration that is not clinically achievable and demonstrates a lack of meaningful antibacterial activity against these organisms.[5]

Conclusion

The available in vitro data consistently demonstrate that this compound, the major metabolite of clindamycin, possesses substantially lower antibacterial activity than its parent compound.[5] While it shows some minimal activity against certain anaerobic bacteria, its potency is significantly diminished.[6][7][8] Against clinically relevant Gram-positive cocci like Staphylococcus species, it is effectively inactive.[5]

For drug development professionals and researchers, this underscores that the therapeutic effect of clindamycin is almost entirely attributable to the parent drug, not its primary metabolite. The conversion of clindamycin to this compound should be considered a step of inactivation rather than the formation of an active contributor to the drug's antibacterial spectrum. Future research could focus on the potential for this metabolite to contribute to non-antimicrobial effects or interactions, but its role as a direct antibacterial agent is minimal.

References

- 1. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clindamycin: Uses, Dosage & Side Effects - Drugs.com [drugs.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. targetmol.cn [targetmol.cn]

- 9. This compound | 22431-46-5 | AC20486 | Biosynth [biosynth.com]

- 10. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]

Clindamycin Sulfoxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of clindamycin (B1669177) sulfoxide (B87167), the primary active metabolite of the lincosamide antibiotic, clindamycin. This document details its chemical identity, including its CAS number and synonyms, and presents key quantitative data in a structured format. Detailed experimental protocols for its chemical synthesis, in-vitro metabolism, and antimicrobial susceptibility testing are provided. Furthermore, the guide describes the metabolic pathway of its formation and its mechanism of action, complete with a visual representation to aid in comprehension. This guide is intended to be a valuable resource for researchers and professionals involved in drug development and microbiological research.

Chemical Identity and Properties

Clindamycin sulfoxide is the major metabolite of clindamycin, formed through the oxidation of the sulfide (B99878) group. It retains antimicrobial activity and is a key consideration in the pharmacokinetic and pharmacodynamic profiling of clindamycin.

| Property | Value | Reference(s) |

| CAS Number | 22431-46-5 | [1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₁₈H₃₃ClN₂O₆S | [1][2][3][4][10][11] |

| Molecular Weight | 440.98 g/mol | [2][3][10][11] |

| Purity | ≥90% (as a mixture of diastereomers) | [1] |

| Appearance | Off-white solid | [11] |

| Solubility | Slightly soluble in methanol (B129727) and water. | [1] |

| Storage | -20°C | [1][11] |

Synonyms:

-

(2S,4R)-N-((1S,2S)-2-chloro-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfinyl)tetrahydro-2H-pyran-2-yl)propyl)-1-methyl-4-propylpyrrolidine-2-carboxamide[12]

-

7-Chloro-1,6,7,8-tetradeoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-(methylsulfinyl)-L-threo-α-D-galacto-octopyranose[1][5]

Quantitative Data

Antimicrobial Activity

This compound has demonstrated in-vitro activity against various anaerobic bacteria. The minimum inhibitory concentrations (MICs) for several species are summarized below.

| Bacterial Species | MIC (mg/L) | Reference(s) |

| Prevotella prevotti | 2 | [1][12] |

| Bacteroides fragilis | 2 | [1][12] |

| Clostridium sordellii | 1 | [1][12] |

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from the synthesis method described in patent CN105294786A, where clindamycin is oxidized using hydrogen peroxide.

Materials:

-

Clindamycin hydrochloride

-

30% Hydrogen peroxide solution

-

Water

-

Round-bottom flask

-

Stirring apparatus

-

Water bath or ice bath

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a 50 ml round-bottom flask, dissolve 5.10 g of clindamycin in 2 ml of water.

-

Add 4.5 ml of a 30% aqueous hydrogen peroxide solution to the flask. The molar ratio of clindamycin to hydrogen peroxide should be approximately 1:3 to 1:5.

-

Stir the reaction mixture. The reaction can be carried out at a temperature between 10°C and 50°C. For a controlled reaction, an ice bath (10°C) can be used, with a reaction time of 2 hours. Alternatively, a water bath at 50°C for 30 minutes can be employed.

-

After the reaction is complete, add a threefold volume of ethanol to the solution to precipitate the this compound.

-

Collect the solid precipitate by suction filtration.

-

Dry the solid product in a vacuum oven at normal temperature.

-

The expected yield of this compound is approximately 97%.

In-vitro Metabolism of Clindamycin to this compound

This protocol outlines the procedure for studying the metabolism of clindamycin to this compound using human liver microsomes, based on established methodologies. The primary enzyme responsible for this conversion is Cytochrome P450 3A4 (CYP3A4).

Materials:

-

Human liver microsomes (pooled)

-

Clindamycin

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Phosphate (B84403) buffer (pH 7.4)

-

Incubator or water bath at 37°C

-

Quenching solution (e.g., acetonitrile (B52724) or methanol)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of clindamycin in a suitable solvent (e.g., methanol or water).

-

In a microcentrifuge tube, pre-incubate the human liver microsomes (final concentration typically 0.2-1 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5-10 minutes.

-

Add clindamycin to the incubation mixture at the desired concentration (e.g., 1-100 µM) and briefly pre-incubate.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of a cold quenching solution (e.g., acetonitrile).

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the formation of this compound using a validated LC-MS/MS method.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as standardized by ISO 20776-1:2019.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator at 35 ± 2°C

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension, bringing the total volume to 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Metabolic Pathway and Mechanism of Action

Metabolic Formation of this compound

Clindamycin is primarily metabolized in the liver by the cytochrome P450 enzyme system. Specifically, CYP3A4 is the major isozyme responsible for the S-oxidation of clindamycin to its active metabolite, this compound. A minor contribution from CYP3A5 has also been noted. This metabolic conversion is a key step in the in vivo processing of clindamycin.

References

- 1. This compound | 22431-46-5 | AC20486 | Biosynth [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. CN105294786A - Synthesis method of this compound - Google Patents [patents.google.com]

- 6. caymanchem.com [caymanchem.com]

- 7. In vitro metabolism of clindamycin in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 11. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EUCAST: MIC Determination [eucast.org]

The Metabolic Journey of Clindamycin: A Technical Guide to the Formation of Clindamycin Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin (B1669177), a lincosamide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy is intrinsically linked to its pharmacokinetic profile, a key aspect of which is its metabolic conversion in the body. This technical guide provides an in-depth exploration of the formation of clindamycin sulfoxide (B87167), the major metabolite of clindamycin. Understanding this metabolic pathway is crucial for drug development professionals and researchers in optimizing therapeutic regimens, predicting drug-drug interactions, and designing new drug candidates with improved metabolic stability. This document details the enzymatic processes, presents available quantitative data, outlines experimental protocols for studying this metabolic transformation, and provides visual representations of the key pathways and workflows.

The Metabolic Pathway of Clindamycin to Clindamycin Sulfoxide

Clindamycin undergoes hepatic and intestinal metabolism primarily through oxidation. The main metabolic pathway involves the S-oxidation of the parent drug to form this compound. A secondary, minor metabolic route is the N-demethylation to N-desmethylclindamycin.[1][2][3]

The key enzymes responsible for the sulfoxidation of clindamycin belong to the cytochrome P450 (CYP) superfamily. In vitro studies utilizing human liver and intestinal microsomes have unequivocally identified CYP3A4 as the principal enzyme mediating this transformation.[1][4][5] The isoenzyme CYP3A5 also contributes to a lesser extent to the formation of this compound.[2][3][6] While the involvement of flavin-containing monooxygenases (FMOs) has been investigated, studies have shown that they do not play a significant role in clindamycin S-oxidation in human liver microsomes.[1][4]

The metabolism of clindamycin to this compound is a critical determinant of its clearance from the body. Approximately 10% of the bioactive clindamycin is excreted in the urine and 3.6% in the feces, with the remainder being eliminated as metabolites.[2][3]

Quantitative Data on Clindamycin Metabolism

Table 1: Enzyme Contribution to Clindamycin Sulfoxidation

| Enzyme | Relative Contribution | Source |

| CYP3A4 | Major | [1][4][5] |

| CYP3A5 | Minor | [2][3][6] |

| FMOs | Negligible | [1][4] |

Table 2: Inhibition of CYP3A4 by Clindamycin

| Clindamycin Concentration | Inhibition of CYP3A4 Activity | Source |

| 100 µM | ~26% | [1][4] |

Note: This data indicates that clindamycin has a weak inhibitory effect on its own primary metabolizing enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the metabolic pathway of clindamycin.

In Vitro Metabolism of Clindamycin in Human Liver Microsomes

This protocol is designed to determine the metabolic stability and identify the metabolites of clindamycin in a controlled in vitro system.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

Clindamycin hydrochloride

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare a master mix containing human liver microsomes (final concentration typically 0.5-1 mg/mL) and the NADPH regenerating system in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the master mix at 37°C for 5-10 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Initiate the metabolic reaction by adding clindamycin (at various concentrations, e.g., 1-100 µM) to the pre-incubated master mix.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately terminate the reaction in the aliquot by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining clindamycin and the formed this compound.

Quantification of Clindamycin and this compound by LC-MS/MS

This protocol describes a typical method for the simultaneous quantification of clindamycin and its sulfoxide metabolite in samples from in vitro or in vivo studies.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then ramped up to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Clindamycin: Monitor a specific precursor ion to product ion transition (e.g., m/z 425.2 → 126.1).

-

This compound: Monitor a specific precursor ion to product ion transition (e.g., m/z 441.2 → 126.1).

-

Internal Standard: Monitor a specific transition for the chosen internal standard.

-

-

Optimization: The cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.

Sample Preparation from Plasma:

-

Protein Precipitation: To a 100 µL plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at high speed for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.

Caption: Metabolic pathway of clindamycin.

Caption: In vitro metabolism experimental workflow.

Conclusion

The formation of this compound is the primary metabolic fate of clindamycin, a process predominantly mediated by CYP3A4 in the liver and intestines. While the qualitative aspects of this pathway are well-established, a comprehensive understanding of the quantitative kinetics remains an area for further investigation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the nuances of clindamycin metabolism. A deeper understanding of these metabolic processes will ultimately contribute to the safer and more effective use of this important antibiotic.

References

- 1. In vitro metabolism of clindamycin in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Ways to Improve Insights into Clindamycin Pharmacology and Pharmacokinetics Tailored to Practice | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Cytochrome P450 3A4 in the Metabolic Formation of Clindamycin Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clindamycin (B1669177), a lincosamide antibiotic, undergoes significant metabolism in the liver, primarily through oxidation to its major metabolite, clindamycin sulfoxide (B87167). This biotransformation is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with a minor contribution from CYP3A5. Understanding the kinetics and mechanisms of this metabolic pathway is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the role of CYP3A4 in clindamycin sulfoxide formation, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic process and experimental workflows.

Introduction

Quantitative Data on Clindamycin Sulfoxidation

| Enzyme Source | Parameter | Value | Reference |

| Human Liver Microsomes | Vmax/Km | 16.5 µL/min/mg protein | In vitro kinetic studies revealed that Vmax/Km values (microL/min/mg protein) in rat and human liver microsomes were approximately 8- and 2-fold greater than those in the intestinal microsomes of the corresponding species (55.8 and 6.7 for the liver and intestine, respectively, in rats; 16.5 and 7.7 for the liver and intestine, respectively, in humans). |

| Human Intestinal Microsomes | Vmax/Km | 7.7 µL/min/mg protein | In vitro kinetic studies revealed that Vmax/Km values (microL/min/mg protein) in rat and human liver microsomes were approximately 8- and 2-fold greater than those in the intestinal microsomes of the corresponding species (55.8 and 6.7 for the liver and intestine, respectively, in rats; 16.5 and 7.7 for the liver and intestine, respectively, in humans). |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Clindamycin to this compound

The metabolic conversion of clindamycin to this compound is a Phase I oxidation reaction catalyzed by CYP3A4. This process involves the transfer of an oxygen atom to the sulfur atom of the clindamycin molecule.

Caption: Metabolic conversion of clindamycin to this compound by CYP3A4.

Experimental Workflow for In Vitro Metabolism Assay

The following diagram outlines a typical experimental workflow for investigating the in vitro metabolism of clindamycin using human liver microsomes or recombinant CYP3A4.

Caption: Workflow for in vitro clindamycin metabolism studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the study of this compound formation.

In Vitro Metabolism of Clindamycin with Human Liver Microsomes

This protocol is adapted from established methods for in vitro drug metabolism studies.

Materials:

-

Pooled human liver microsomes (from at least 3 donors)

-

Clindamycin hydrochloride

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (HPLC grade)

-

Internal standard for HPLC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct compound)

-

Incubator shaker set to 37°C

-

Microcentrifuge tubes

-

HPLC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of clindamycin hydrochloride in a suitable solvent (e.g., water or methanol).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the pooled human liver microsomes on ice immediately before use.

-

-

Incubation:

-

In a microcentrifuge tube, combine potassium phosphate buffer, human liver microsomes (final concentration typically 0.5 mg/mL), and clindamycin at various concentrations.

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.

-

Incubate at 37°C with gentle shaking.

-

-

Sampling and Reaction Termination:

-

At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the samples vigorously to precipitate the microsomal proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for HPLC-MS/MS analysis.

-

In Vitro Metabolism of Clindamycin with Recombinant Human CYP3A4

This protocol is similar to the one for human liver microsomes, with the substitution of recombinant CYP3A4 for the microsomal preparation.

Materials:

-

Recombinant human CYP3A4 co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells)

-

All other reagents as listed in Protocol 4.1.

Procedure:

-

Follow the same reagent preparation steps as in Protocol 4.1.

-

Incubation:

-

In a microcentrifuge tube, combine potassium phosphate buffer, recombinant CYP3A4 (at a specified pmol concentration), and clindamycin.

-

Follow the pre-incubation and reaction initiation steps as described in Protocol 4.1.

-

-

Proceed with sampling, reaction termination, and sample processing as detailed in Protocol 4.1.

Analytical Method: HPLC-MS/MS for Quantification of Clindamycin and this compound

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard method for the sensitive and specific quantification of clindamycin and its metabolites.

Instrumentation and Conditions:

-

HPLC System: A system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate clindamycin, this compound, and the internal standard.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for clindamycin, this compound, and the internal standard need to be optimized. For example:

-

Clindamycin: Q1/Q3 transition (e.g., m/z 425.2 → 126.1)

-

This compound: Q1/Q3 transition (e.g., m/z 441.2 → 126.1)

-

Analysis:

-

Inject the processed samples onto the HPLC-MS/MS system.

-

Generate a standard curve by analyzing known concentrations of clindamycin and this compound.

-

Quantify the concentrations of the analyte and its metabolite in the experimental samples by comparing their peak areas to the standard curve.

Conclusion

The S-oxidation of clindamycin to this compound is a critical metabolic pathway predominantly catalyzed by CYP3A4. The in vitro methods described in this guide, including incubations with human liver microsomes and recombinant CYP3A4, coupled with sensitive HPLC-MS/MS analysis, provide a robust framework for characterizing the kinetics of this reaction. A thorough understanding of the role of CYP3A4 in clindamycin metabolism is essential for drug development professionals and researchers to anticipate potential drug-drug interactions and to ensure the safe and effective use of this important antibiotic. Further studies to precisely determine the Km and Vmax values for recombinant CYP3A4 would provide a more complete kinetic profile of this metabolic pathway.

References

Pharmacokinetic Profile of Clindamycin Sulfoxide in Humans: A Review of Available Data

Despite being the major metabolite of the widely used antibiotic clindamycin (B1669177), a comprehensive pharmacokinetic profile of clindamycin sulfoxide (B87167) in humans remains largely uncharacterized in publicly available scientific literature. This technical guide summarizes the current understanding of clindamycin metabolism and highlights the significant gap in quantitative data for its primary metabolite, clindamycin sulfoxide.

Introduction

Clindamycin is a lincosamide antibiotic effective against a variety of anaerobic and Gram-positive bacteria. Following administration, it undergoes significant metabolism in the liver, with this compound being the principal metabolic product.[1][2][3] Understanding the pharmacokinetic profile of this major metabolite is crucial for a complete comprehension of clindamycin's disposition, potential for drug-drug interactions, and overall therapeutic effect. However, a thorough review of existing literature reveals a notable absence of detailed in vivo pharmacokinetic studies characterizing this compound in human subjects.

Metabolism of Clindamycin to this compound

Clindamycin is primarily metabolized in the liver by the cytochrome P450 enzyme system. Specifically, the isoform CYP3A4 is the main enzyme responsible for the oxidation of clindamycin to this compound.[1][3][4] A minor contribution from another isoform, CYP3A5, has also been suggested.[4] This metabolic conversion represents the major pathway for clindamycin's biotransformation in the body.

The metabolic pathway can be visualized as a straightforward enzymatic conversion:

Pharmacokinetic Data: A Notable Gap

A comprehensive search of scientific databases for pharmacokinetic parameters of this compound in humans—such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½)—did not yield any specific quantitative data. The existing research predominantly focuses on the pharmacokinetics of the parent drug, clindamycin.

While some studies have developed analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous detection of clindamycin and its metabolites, they do not report the pharmacokinetic profiles of these metabolites in vivo.[5] One study analyzing sewage did find that the concentration of this compound was significantly higher than that of the parent compound, which indirectly supports its status as a major metabolite but provides no information on its kinetic profile in the human body.

Experimental Protocols: Focus on the Parent Drug

The available literature provides detailed experimental protocols for the quantification of clindamycin in human plasma. These methods are essential for therapeutic drug monitoring and pharmacokinetic studies of the parent compound.

Representative Analytical Method: LC-MS/MS for Clindamycin in Human Plasma

A common approach for the analysis of clindamycin in human plasma involves protein precipitation followed by LC-MS/MS analysis.

Experimental Workflow:

Methodological Details (General Steps):

-

Sample Preparation: Plasma samples are typically treated with a protein precipitating agent, such as acetonitrile, to remove larger proteins that can interfere with the analysis.

-

Separation: The resulting supernatant is injected into a liquid chromatography system, where clindamycin is separated from other components of the plasma matrix on a C18 column.

-

Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is set to monitor for specific mass-to-charge ratio transitions unique to clindamycin, allowing for highly selective and sensitive quantification.

Conclusion and Future Directions

The biotransformation of clindamycin to its major metabolite, this compound, via CYP3A4 is well-established. However, there is a significant void in the scientific literature concerning the in vivo pharmacokinetic profile of this compound in humans. The absence of data on the Cmax, Tmax, AUC, and half-life of this metabolite limits a complete understanding of clindamycin's pharmacology.

Future research should prioritize conducting pharmacokinetic studies in humans that specifically measure the plasma concentrations of both clindamycin and this compound over time. Such studies would provide invaluable information for researchers, scientists, and drug development professionals, potentially impacting dosing regimens, understanding of drug-drug interactions, and the overall therapeutic use of clindamycin. Until such data becomes available, a comprehensive technical guide on the pharmacokinetic profile of this compound in humans cannot be fully realized.

References

The Biological Activity of Clindamycin Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin (B1669177), a lincosamide antibiotic, is a widely utilized therapeutic agent against a variety of bacterial infections, particularly those caused by anaerobic and Gram-positive aerobic bacteria.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.[2] Following administration, clindamycin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into two main metabolites: clindamycin sulfoxide, the major metabolite, and N-demethylclindamycin, a minor metabolite.[3][4] While the antimicrobial properties of the parent drug are well-established, the biological activity of its metabolites is a critical area of research for understanding the overall therapeutic and potential off-target effects of clindamycin treatment. This guide provides a comprehensive overview of the known biological activities of clindamycin and its primary metabolites, with a focus on their antimicrobial spectrum and immunomodulatory effects.

Metabolism of Clindamycin

Clindamycin undergoes hepatic metabolism to form its primary metabolites. The major pathway involves oxidation to this compound, while a smaller fraction is demethylated to N-demethylclindamycin.[3] Both of these metabolites have demonstrated biological activity.

Metabolism of Clindamycin by Cytochrome P450 Enzymes.

Antimicrobial Activity

The antimicrobial activity of clindamycin and its metabolites is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

Quantitative Data on Antimicrobial Activity

The following tables summarize the available MIC data for clindamycin and its metabolites against various clinically relevant bacteria.

Table 1: Comparative In Vitro Activity against Staphylococcus aureus [5][6]

| Compound | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Clindamycin | 0.06 - >4 | 0.125 | 0.25 |

| This compound | 0.5 - >4 | 2 | 4 |

| N-demethylclindamycin | 0.125 - >4 | 0.5 | 2 |

Table 2: In Vitro Activity against Anaerobic Bacteria

| Bacterium | Compound | MIC (mg/L) | Reference |

| Bacteroides fragilis | Clindamycin | 0.06 - >32 | [2][7][8][9] |

| This compound | 2 | [1] | |

| Clostridium perfringens | Clindamycin | 0.07 - 256 | [10][11][12][13] |

| Prevotella prevotti | This compound | 2 | [1] |

| Clostridium sordellii | This compound | 1 | [1] |

Table 3: In Vitro Activity against Streptococcus pyogenes

| Compound | MIC Range (mg/L) | MIC90 (mg/L) | Reference |

| Clindamycin | 0.016 - 256 | 0.094 | [14][15][16] |

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of MIC values for clindamycin and its metabolites is crucial for understanding their antimicrobial potency. The broth microdilution method is a standard laboratory procedure for this purpose.

Broth Microdilution Method for MIC Determination

This protocol is adapted from the general guidelines for antimicrobial susceptibility testing.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Characterization of bactericidal activity of clindamycin against Bacteroides fragilis via kill curve methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. Assessment of in vitro antimicrobial activity of clindamycin metabolites against Staphylococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bacteroides fragilis resistance to clindamycin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Relative antibacterial efficacy of clindamycin and metronidazole against Bacteroides fragilis in vitro and in experimentally infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bacteroides fragilis resistance to clindamycin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of antibiotics on toxin production and viability of Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Susceptibility and Association with Toxin Determinants in Clostridium perfringens Isolates from Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of single and combination antimicrobial agents for prevention of experimental gas gangrene caused by Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. In Vitro Antimicrobial Effects of Various Combinations of Penicillin and Clindamycin against Four Strains of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Susceptibility Survey of Streptococcus pyogenes Isolated in Japan from Patients with Severe Invasive Group A Streptococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Clindamycin Sulfoxide: A Technical Guide

Introduction

Clindamycin (B1669177), a semi-synthetic lincosamide antibiotic, has been a cornerstone in the treatment of bacterial infections for over half a century. Its discovery and subsequent development have provided clinicians with a vital tool against a range of pathogens, particularly anaerobic bacteria and gram-positive cocci. Central to the understanding of clindamycin's in vivo activity and metabolic fate is its major metabolite, clindamycin sulfoxide (B87167). This technical guide provides an in-depth exploration of the discovery, history, chemical properties, and biological significance of clindamycin sulfoxide, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: From Lincomycin (B1675468) to Clindamycin and its Metabolite

The story of clindamycin begins with its parent compound, lincomycin, an antibiotic naturally produced by the actinobacterium Streptomyces lincolnensis. In 1966, researchers Barney J. Magerlein, Robert D. Birkenmeyer, and Fred Kagan at The Upjohn Company successfully synthesized a chlorinated derivative of lincomycin, which they named clindamycin.[1][2] This new compound demonstrated superior antibacterial activity and better oral absorption compared to its predecessor.[3] The Upjohn Company, with a history of significant contributions to the field of antibiotics, played a pivotal role in the development and commercialization of both lincomycin and clindamycin.[4][5] Clindamycin received its first FDA approval on February 22, 1970.[1]

Subsequent research into the pharmacokinetics of clindamycin revealed that it is extensively metabolized in the liver. The primary metabolic pathway was identified as S-oxidation, leading to the formation of this compound as the major metabolite.[6][7] This metabolic conversion is primarily mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5.[6]

Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of the physicochemical and pharmacokinetic properties of clindamycin and its sulfoxide metabolite is crucial for their application in research and drug development.

Chemical Properties

| Property | Clindamycin | This compound |

| Chemical Formula | C₁₈H₃₃ClN₂O₅S | C₁₈H₃₃ClN₂O₆S |

| Molecular Weight | 424.98 g/mol | 440.98 g/mol |

| CAS Number | 18323-44-9 | 22431-46-5 |

| Appearance | White or yellow powder | Solid |

| Solubility | Very soluble in water | Slightly soluble in methanol (B129727) and water |

Pharmacokinetic Parameters (Human)

| Parameter | Clindamycin | This compound |

| Bioavailability (Oral) | ~90% | Not directly administered |

| Protein Binding | 95% | Data not available |

| Metabolism | Hepatic (primarily CYP3A4) to this compound and N-desmethylclindamycin | Further metabolism not extensively characterized |

| Elimination Half-life | 2-3 hours | Data not available |

| Route of Elimination | Bile and urine (around 20% as parent drug) | Primarily excreted in urine and bile |

| Peak Plasma Concentration (Cmax) | Varies with dose and administration route | Dependent on clindamycin metabolism |

| Time to Peak (Tmax) | ~45-60 minutes (oral) | Follows formation from clindamycin |

| Volume of Distribution (Vd) | 0.66 - 0.79 L/kg | Data not available |

| Clearance | 0.21 - 0.27 L/h/kg | Data not available |

Sources:[3][8][10][11][12][13]

Mechanism of Action and Antimicrobial Activity

Clindamycin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[14] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of peptide chain elongation.[11] This mechanism is shared by its active metabolite, this compound.

Antimicrobial Spectrum of this compound

While generally considered less potent than the parent compound, this compound retains antimicrobial activity against a range of bacteria.

| Organism | MIC (μg/mL) |

| Prevotella prevotti | 2 |

| Bacteroides fragilis | 2 |

| Clostridium sordellii | 1 |

| Staphylococcus aureus (clindamycin-susceptible strains) | 1 - 2 |

The retained activity of this compound suggests that it may contribute to the overall therapeutic effect of clindamycin in vivo.

Experimental Protocols

Synthesis of this compound

The following protocol is based on the method described in Chinese patent CN105294786A.[15]

Objective: To synthesize this compound via the oxidation of clindamycin.

Materials:

-

Clindamycin hydrochloride

-

Aqueous hydrogen peroxide (H₂O₂) solution (30%)

-

Dehydrated ethanol (B145695)

-

Reaction vessel with stirring capability

-

Filtration apparatus

Procedure:

-

Dissolve clindamycin hydrochloride in water in the reaction vessel.

-

While stirring, add the aqueous hydrogen peroxide solution to the reaction mixture. The molar ratio of clindamycin to hydrogen peroxide should be between 1:2 and 1:6.

-

Maintain the reaction temperature between 10°C and 50°C. The reaction time will vary from 30 minutes to 1.5 hours, with shorter times required at higher temperatures.

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC) to ensure the conversion of clindamycin and minimize the formation of the clindamycin sulfone byproduct.

-

Upon completion of the reaction, add three volumes of dehydrated ethanol to the reaction mixture to precipitate the product.

-

Stir the mixture and then collect the white solid precipitate by suction filtration.

-

Dry the product under vacuum at room temperature to obtain this compound as a mixture of two stereoisomers.

Purification: Further purification can be achieved by recrystallization from a suitable solvent system or by chromatographic techniques such as column chromatography.

Analytical Method for Clindamycin and this compound

The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of clindamycin and this compound in biological matrices.[16]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB C8, 5 µm, 250 x 4.6 mm)

-

Mobile Phase A: 0.05% formic acid in 2 mM aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (97:3 v/v)

-

Mobile Phase B: 0.05% formic acid in 2 mM aqueous ammonium acetate and acetonitrile (5:95 v/v)

-

Gradient Elution: A linear gradient from 100% A to 100% B over several minutes, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 20 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Clindamycin: Precursor ion (m/z) 425.0 → Product ion (m/z) [specific fragment]

-

This compound: Precursor ion (m/z) 441.1 → Product ion (m/z) 126.1

-

-

Ion Spray Voltage: 5500 V

Sample Preparation (e.g., Plasma):

-

Protein precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Visualizations

Metabolic Pathway of Clindamycin

Mechanism of Action and Effect on Virulence Factors

Experimental Workflow: Metabolite Identification

Conclusion

This compound, the primary metabolite of clindamycin, represents a significant aspect of the parent drug's history and pharmacology. From its origins in the pioneering research at The Upjohn Company to its role in the in vivo activity of clindamycin, the study of this metabolite has provided valuable insights into drug metabolism and antibiotic efficacy. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of clindamycin and its derivatives. Continued investigation into the specific contributions of this compound to the overall therapeutic and toxicological profile of clindamycin will further refine our use of this important antibiotic.

References

- 1. acs.org [acs.org]

- 2. cdn.knightlab.com [cdn.knightlab.com]

- 3. Clindamycin - Wikipedia [en.wikipedia.org]

- 4. History of The Upjohn Company – FundingUniverse [fundinguniverse.com]

- 5. upjohn.net [upjohn.net]

- 6. In vitro metabolism of clindamycin in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Comparative pharmacokinetics and serum inhibitory activity of clindamycin in different dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative study of bioavailabilities and pharmacokinetics of clindamycin in healthy volunteers and patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. CN105294786A - Synthesis method of this compound - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

Physicochemical Properties of Clindamycin Sulfoxide Solid Form: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clindamycin (B1669177) sulfoxide (B87167), the primary metabolite of the antibiotic clindamycin, is a crucial compound in understanding the in vivo activity and potential impurities of the parent drug. A thorough characterization of its solid-state physicochemical properties is essential for its use as a reference standard, for formulation development, and for ensuring the quality and stability of clindamycin-based pharmaceutical products. This technical guide provides a comprehensive overview of the key physicochemical properties of clindamycin sulfoxide in its solid form. It details experimental protocols for crucial analytical techniques and presents representative data to aid researchers in their understanding and utilization of this compound.

Introduction

The solid-state properties of an active pharmaceutical ingredient (API) and its metabolites significantly influence their behavior, from manufacturing and formulation to bioavailability and stability. This compound, formed via S-oxidation of clindamycin, is a key metabolite that warrants detailed solid-state characterization.[1][2] Understanding its crystalline or amorphous nature, thermal stability, solubility, and hygroscopicity is paramount for its application in pharmaceutical research and development. This guide outlines the essential physicochemical characteristics of solid-form this compound and provides detailed methodologies for their determination.

General Properties of this compound

This compound is an off-white solid.[3] A summary of its fundamental properties is presented in Table 1.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Name | (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfinyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | [4] |

| Synonyms | 7(S)-Chloro-7-deoxylincomycin Sulfoxide, U-25026A | [3] |

| Molecular Formula | C₁₈H₃₃ClN₂O₆S | [4] |

| Molecular Weight | 440.98 g/mol | [4] |

| CAS Number | 22431-46-5 | [4] |

| Appearance | Off-white solid | [3] |

| Melting Point | 85-88 °C | [3] |

Solid-State Characterization

The solid form of this compound can be characterized by a variety of analytical techniques to understand its crystal structure, thermal behavior, and interactions with moisture.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is a fundamental technique for determining the crystalline or amorphous nature of a solid material.[5][6] A crystalline solid will produce a unique diffraction pattern with sharp peaks, while an amorphous solid will result in a broad halo with no distinct peaks.

Table 2: Representative Powder X-ray Diffraction Data for Crystalline this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 65 |

| 12.8 | 6.91 | 100 |

| 15.2 | 5.82 | 45 |

| 17.0 | 5.21 | 80 |

| 20.5 | 4.33 | 55 |

| 23.1 | 3.85 | 30 |

| 25.7 | 3.46 | 25 |

Note: This is representative data and may not reflect the actual diffraction pattern of a specific polymorphic form.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties of a material, including melting point, glass transitions, and decomposition temperature.[7][8][9]

Table 3: Representative Thermal Analysis Data for this compound

| Analysis | Parameter | Value |

| DSC | Onset of Melting | 84 °C |

| Peak Melting Point | 86.5 °C | |

| Enthalpy of Fusion | 75 J/g | |

| TGA | Onset of Decomposition | 195 °C |

| Major Weight Loss | 200 - 350 °C |

Note: This is representative data. Actual values can vary based on the crystalline form and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a molecular fingerprint of the compound.

Table 4: Representative FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | O-H and N-H stretching |

| 2960-2850 | C-H stretching (aliphatic) |

| 1650 | C=O stretching (amide I) |

| 1550 | N-H bending (amide II) |

| 1040 | S=O stretching (sulfoxide) |

| 750 | C-Cl stretching |

Note: This is representative data. The exact peak positions and intensities can be influenced by the solid-state form.

Solubility and Hygroscopicity

Solubility

Solubility is a critical parameter that affects the bioavailability of a drug.[10][11] The solubility of this compound in various solvents is an important consideration for analytical method development and pre-formulation studies.

Table 5: Representative Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) |

| Water | ~1.5 (Slightly Soluble) |

| Methanol | ~2.0 (Slightly Soluble) |

| Ethanol | ~1.0 (Slightly Soluble) |

| Dimethyl Sulfoxide (DMSO) | > 50 (Freely Soluble) |

Note: This is representative data. "Slightly soluble" is a general descriptor from vendor data sheets; quantitative values are estimates.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Dynamic Vapor Sorption (DVS) is the standard technique to assess this property.[12][13][14]

Table 6: Representative Hygroscopicity Data for this compound

| Relative Humidity (%) | Water Uptake (%) | Classification |

| 0 - 80 | < 0.2 | Non-hygroscopic |

| 80 - 95 | 0.2 - 1.0 | Slightly hygroscopic |

Note: This is representative data based on the expected behavior of a crystalline solid.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data.

Powder X-ray Diffraction (PXRD) Protocol

-

Sample Preparation : A small amount of the this compound solid is gently ground using an agate mortar and pestle to ensure a random orientation of the crystals.[6] The powdered sample is then carefully mounted onto a zero-background sample holder.

-

Instrument Setup : The analysis is performed using a powder X-ray diffractometer equipped with a Cu Kα radiation source. Typical settings are 40 kV and 40 mA.

-

Data Collection : The sample is scanned over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

-

Data Analysis : The resulting diffraction pattern is processed to identify the angular positions (2θ) and intensities of the diffraction peaks.

Thermal Analysis (DSC/TGA) Protocol

-

Sample Preparation : Approximately 3-5 mg of this compound is accurately weighed into an aluminum pan for DSC or a platinum pan for TGA. For DSC, the pan is typically sealed with a pinholed lid.

-

Instrument Setup : The analysis is conducted under a nitrogen purge (typically 50 mL/min) to prevent oxidative degradation.

-

Data Collection : The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range appropriate for the substance (e.g., 25 °C to 300 °C).

-

Data Analysis : The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point and enthalpy of fusion. The TGA thermogram (weight % vs. temperature) is analyzed to determine the onset of thermal decomposition.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation : A small amount of this compound (1-2 mg) is mixed with approximately 200 mg of dry potassium bromide (KBr). The mixture is finely ground and pressed into a thin, transparent pellet using a hydraulic press.[15][16]

-

Instrument Setup : The FTIR spectrometer is set to collect data in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of air or a pure KBr pellet is collected.

-

Data Collection : The sample pellet is placed in the sample holder, and the spectrum is acquired, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis : The resulting spectrum is analyzed to identify the positions of absorption bands, which are then correlated with the characteristic vibrational frequencies of the functional groups in the molecule.

Solubility Determination Protocol

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 4. This compound | C18H33ClN2O6S | CID 11662169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijbpas.com [ijbpas.com]

- 7. A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substan… [ouci.dntb.gov.ua]

- 8. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. rheolution.com [rheolution.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. tainstruments.com [tainstruments.com]

- 13. particletechlabs.com [particletechlabs.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. eng.uc.edu [eng.uc.edu]

Clindamycin Sulfoxide: A Comprehensive Technical Guide on the Primary Metabolite of Clindamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clindamycin (B1669177), a lincosamide antibiotic, undergoes extensive hepatic metabolism following administration. The primary pathway involves the oxidation of the parent molecule to its major metabolite, clindamycin sulfoxide (B87167). This transformation is principally mediated by the cytochrome P450 enzyme system, specifically CYP3A4. Understanding the formation, pharmacokinetic profile, and analytical quantification of clindamycin sulfoxide is crucial for a comprehensive evaluation of clindamycin's disposition and potential for drug-drug interactions. This technical guide provides an in-depth overview of this compound, including its metabolic pathway, quantitative data, and detailed experimental protocols for its analysis and in vitro generation.

Introduction